Silicato de cesio (meta)

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Cesium silicate (meta) has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical synthesis processes and as a catalyst in certain reactions.

Biology: The compound is studied for its potential biological effects and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialized glass and ceramics, as well as in the manufacturing of electronic components.

Mecanismo De Acción

Target of Action

The primary targets of cesium silicate (meta) are the silicate chains in calcium–silicate–hydrate (C–S–H) gel . The compound interacts with these chains, leading to various changes and effects.

Mode of Action

Cesium silicate (meta) interacts with its targets through a process known as inner-sphere adsorption . The cesium ions in the compound are restricted by coordinated oxygen atoms in bridging and pair silicate tetrahedron . Water molecules are fixed in the silicate channel by a network of hydrogen bonds .

Biochemical Pathways

The interaction of cesium silicate (meta) with its targets affects the intensity distribution, local structure, and dynamic properties of Cs+ ions in the vicinity of the calcium silicate surface . This interaction leads to changes in the biochemical pathways involved in the immobilization of different ions in the C–S–H gel pores .

Pharmacokinetics

The pharmacokinetics of cesium silicate (meta) involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound is insoluble in water , which may affect its bioavailability and distribution.

Result of Action

The result of the action of cesium silicate (meta) is the immobilization of cesium ions in the nanometer channel of calcium silicate hydrate . This immobilization is crucial in the disposal of nuclear waste, as the cement-based matrices are preferred candidates due to the immobilization role of the C–S–H gel .

Action Environment

The action of cesium silicate (meta) can be influenced by various environmental factors. For instance, the presence of additional anions or cations in the environment can affect the elimination performance of the retention of Cs+ . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature and the presence of other chemical substances .

Análisis Bioquímico

Biochemical Properties

It is known that Cesium, an alkali metal, can affect the uptake of other elements in organisms, potentially influencing biochemical reactions

Cellular Effects

Cesium has been shown to suppress cell proliferation by inhibiting cellular metabolism

Molecular Mechanism

Research on similar compounds suggests that cesium ions can interact with oxygen atoms in silicate structures, potentially affecting molecular processes

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that cesium can influence reaction preferences over time

Dosage Effects in Animal Models

High doses of cesium have been found to produce severe hypokalemia, hypomagnesemia, prolonged QTc interval, episodes of polymorphic ventricular tachycardia, and even acute heart arrest

Metabolic Pathways

Cesium is known to affect the metabolism of other elements in organisms

Transport and Distribution

Studies suggest that cesium ions can be transported through silicate channels

Subcellular Localization

Studies suggest that cesium ions can be localized in specific subcellular compartments

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cesium silicate (meta) can be synthesized through the reaction of cesium carbonate with silicon dioxide under high-temperature conditions. The reaction typically involves heating the reactants in a furnace to facilitate the formation of the desired compound. The general reaction can be represented as:

2Cs2CO3+SiO2→Cs2O3Si+2CO2

Industrial Production Methods

Industrial production of dicaesium oxosilanebis(olate) follows similar synthetic routes but on a larger scale. The process involves precise control of temperature and reaction conditions to ensure high yield and purity. The compound is then purified through various techniques such as recrystallization and filtration to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

Cesium silicate (meta) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The silicate group can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in reactions with dicaesium oxosilanebis(olate) include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state silicates, while reduction reactions may produce lower oxidation state compounds.

Comparación Con Compuestos Similares

Similar Compounds

Cesium metasilicate: Similar in structure but differs in its specific chemical properties and applications.

Potassium silicate: Another silicate compound with different cationic components, leading to variations in reactivity and use.

Sodium silicate: Commonly used in industrial applications, but with distinct chemical behavior compared to dicaesium oxosilanebis(olate).

Uniqueness

Cesium silicate (meta) is unique due to its specific cesium-based structure, which imparts distinct chemical and physical properties. Its high reactivity and stability make it valuable in various scientific and industrial applications.

Actividad Biológica

Cesium silicate (meta), a compound formed from cesium and silica, has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores the biological activity of cesium silicate, focusing on its interactions with biological systems, ion exchange capabilities, and implications for environmental remediation.

Overview of Cesium Silicate (Meta)

Cesium silicates are typically characterized by their structural and chemical properties, which include the ability to form various silicate networks. The meta form, specifically, is known for its low dimensionality and unique vibrational modes that influence its biological interactions.

1. Ion Exchange Properties

Cesium silicates exhibit significant ion exchange capabilities, particularly with cesium ions. Research indicates that cesium silicate can efficiently exchange cesium ions in various media, making it a candidate for environmental remediation technologies. For instance, studies have shown that cesium silicate can effectively remove radioactive cesium from contaminated water sources through ion-exchange processes .

2. Interaction with Biological Systems

The interaction of cesium silicate with biological systems has been studied in different contexts:

- Biosorption Mechanisms : A study involving Rhodosporidium fluviale demonstrated that this organism could uptake cesium ions from solutions containing radioactive isotopes like Cs. The biosorption process was identified as a two-step mechanism: passive adsorption followed by active uptake through cell membranes .

- Toxicological Studies : Investigations into the toxicity of soluble silicates, including cesium silicate, revealed no significant genotoxic effects in bacterial assays or chromosomal aberrations in mammalian cells. However, adverse effects such as weight reduction in certain animal models were noted at high doses .

Case Study 1: Cesium Uptake by Microorganisms

A notable case study involved the uptake of Cs by R. fluviale, where researchers observed rapid biosorption rates influenced by pH levels. The study utilized Langmuir isotherm modeling to describe the adsorption process quantitatively, suggesting a high affinity for cesium ions under specific conditions .

Case Study 2: Environmental Remediation

In another study focusing on environmental cleanup, cesium silicates were tested for their efficiency in removing cesium from aqueous solutions contaminated with radioactive materials. Results indicated retention rates of 79-98% under controlled conditions, highlighting their potential for use in remediation technologies .

Data Tables

| Property | Value/Description |

|---|---|

| Ion Exchange Capacity | High; efficient removal of Cs |

| Toxicity Level | Low; no genotoxic effects observed |

| Biosorption Mechanism | Two-step (passive adsorption + active uptake) |

| Retention Rate in Remediation | 79-98% retention of cesium ions |

Propiedades

IUPAC Name |

dicesium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.O3Si/c;;1-4(2)3/q2*+1;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRJYMUQLBFTMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

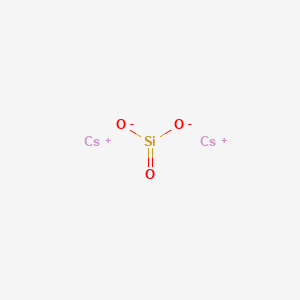

[O-][Si](=O)[O-].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2SiO3, Cs2O3Si | |

| Record name | caesium metasilicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512470 | |

| Record name | Dicaesium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.894 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15586-77-3 | |

| Record name | Dicaesium oxosilanebis(olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicaesium dioxidooxosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.